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Compound of Interest

Compound Name: SirReal2

Cat. No.: B1680979

In the landscape of epigenetic research and drug development, sirtuin-modulating compounds
are of significant interest due to their therapeutic potential in cancer, neurodegenerative
disorders, and metabolic diseases. Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine
deacylase family, has emerged as a promising target. However, the development of potent and
selective inhibitors is crucial to minimize off-target effects. This guide provides a detailed
comparison of the selectivity profile of SirReal2 against other notable SIRTZ2 inhibitors,

supported by experimental data and methodologies.

Selectivity at a Glance: SirReal2 vs. The Field

The efficacy and safety of a SIRT2 inhibitor are intrinsically linked to its selectivity over other
sirtuin isoforms, particularly SIRT1 and SIRT3, which are the most closely related class |
sirtuins. SirReal2 is a potent and selective SIRTZ2 inhibitor.[1] The following table summarizes
the in vitro inhibitory concentrations (IC50) of SirReal2 and other commonly studied SIRT2
inhibitors against SIRT1, SIRT2, and SIRT3, providing a clear view of their selectivity profiles.
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Selectivit  Selectivit
L SIRT1 SIRT2 SIRT3 y y Referenc
Inhibitor
IC50 (uM) IC50 (pM) IC50 (pM)  (SIRTL/SI (SIRT3ISI e
RT2) RT2)
SirReal2 >100 0.140[1][2] >100 >714-fold >714-fold [3]
AGK2 >35 3.5[4] >35 >10-fold >10-fold [4115]
™ ~26 0.038 >100 ~684-fold >2631-fold  [5]
Not Not
Tenovin-6 ~26 ~21 ~1.2-fold [5]
Reported Reported
NH4-13 >50 0.087 >50 >574-fold >574-fold [6]
Compound >20408-
>100 0.0049 24 4898-fold [7118]
26 fold

Note: IC50 values can vary between studies due to different assay conditions.

As the data indicates, SirReal2 exhibits high selectivity for SIRT2, with negligible inhibition of
SIRT1 and SIRT3 at concentrations up to 100 uM.[3] While compounds like TM and the more
recent Compound 26 show higher potency, SirReal2 maintains a strong selectivity profile.[5][7]
[8] In contrast, inhibitors like Tenovin-6 demonstrate poor selectivity between SIRT1 and
SIRT2.[5] AGK2 is selective but less potent than SirReal2.[4][5]

Unraveling the Mechanism: How Selectivity is
Achieved

SirReal2's selectivity is attributed to its unique mechanism of action. It binds to a "selectivity
pocket" within the SIRT2 enzyme that is not present in other sirtuins. This binding induces a
rearrangement of the active site, effectively locking the enzyme in an open, inactive
conformation.
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SirReal2 binding to the SIRT2 selectivity pocket.

Key Cellular Effects of SIRT2 Inhibition

One of the primary downstream effects of SIRT2 inhibition is the hyperacetylation of a-tubulin,
a key component of microtubules. This modification can impact microtubule stability and
function, which is relevant in the context of cancer cell proliferation. SirReal2 treatment leads

to a notable increase in acetylated tubulin in cells.[9][10]
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SIRT2-mediated deacetylation of a-tubulin.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1680979?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680979?utm_src=pdf-body
https://www.benchchem.com/product/b1680979?utm_src=pdf-body
https://www.researchgate.net/figure/SirReal2-inhibits-Sirt2-in-vivo-a-Acetylation-level-of-the-microtubule-network-red_fig7_272190360
https://pmc.ncbi.nlm.nih.gov/articles/PMC10557894/
https://www.benchchem.com/product/b1680979?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized experimental
assays. Below are the methodologies for two key experiments used to generate the
comparative data.

In Vitro Sirtuin Deacetylase Activity/inhibition Assay

This assay quantifies the enzymatic activity of sirtuins and the potency of inhibitors.

In Vitro Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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other-sirt2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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